molecular formula C18H27N3O2 B5571958 8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5571958
M. Wt: 317.4 g/mol
InChI Key: MAHZJFIKEJZFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic molecules that feature spiro and diazaspiro moieties, which are of significant interest in medicinal chemistry and organic synthesis due to their complex structure and potential biological activities.

Synthesis Analysis

Spirocyclic compounds, similar to the one , are typically synthesized through multi-step pathways, starting from simpler aromatic or aliphatic precursors. The synthesis involves reactions such as nitrile lithiation/alkylation, 1,4-addition with nitroalkanes, followed by reduction and cyclization to form the spirocyclic framework (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their cyclic components, where the diazaspiro[4.5]decane moiety indicates the presence of two nitrogen atoms within the spirocyclic system. This structural feature can significantly influence the molecule's electronic properties and conformational stability. X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise structure and configuration of such molecules (Dong et al., 1999).

Scientific Research Applications

Synthesis and Conformational Analysis

A study focused on the synthesis of spirolactams as constrained surrogates for dipeptides, providing insights into their structural properties and potential use in peptide synthesis. This work emphasizes the chemical versatility and structural specificity of spirolactams, including compounds structurally related to "8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one" (Fernandez et al., 2002).

Antihypertensive Activity

Another study explored the synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for their antihypertensive properties in rats. This research highlights the therapeutic potential of these compounds in managing hypertension (Caroon et al., 1981).

Structural Characterization

Research on the relative configuration of spiro[4.5]decanes via NMR provides valuable information on the structural aspects of these compounds. Understanding their stereochemistry is crucial for further application in synthetic chemistry and drug development (Guerrero-Alvarez et al., 2004).

Oxidative Cyclization for Synthesis

A study described the synthesis of azaspiro[4.5]decane systems through oxidative cyclization, showcasing a method to construct complex spirocyclic structures, which could be useful in developing new pharmaceuticals (Martin‐Lopez & Bermejo, 1998).

Supramolecular Arrangements

The preparation and analysis of cyclohexane-5-spirohydantoin derivatives, including a compound with structural similarities to "8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one", demonstrated the impact of substituents on supramolecular arrangements, contributing to the understanding of these compounds' crystalline structures and potential applications in material science (Graus et al., 2010).

properties

IUPAC Name

8-(1-tert-butylpyrrole-3-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)21-8-5-14(12-21)16(23)20-9-6-18(7-10-20)11-15(22)19(4)13-18/h5,8,12H,6-7,9-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHZJFIKEJZFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)N2CCC3(CC2)CC(=O)N(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.